molecular formula C9H9Cl3 B3053338 1,3,5-Trichloro-2,4,6-trimethylbenzene CAS No. 5324-68-5

1,3,5-Trichloro-2,4,6-trimethylbenzene

Cat. No.: B3053338
CAS No.: 5324-68-5
M. Wt: 223.5 g/mol
InChI Key: VMNISWKTOHUZQN-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2,4,6-trimethylbenzene, also known as 2,4,6-Trichloromesitylene, is an organic compound with the molecular formula C₉H₉Cl₃. It is a derivative of mesitylene, where three chlorine atoms replace three hydrogen atoms on the benzene ring. This compound is a colorless solid and is primarily used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trichloro-2,4,6-trimethylbenzene can be synthesized through the chlorination of mesitylene (1,3,5-trimethylbenzene). The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions .

Industrial Production Methods: Industrial production of this compound follows a similar chlorination process but on a larger scale. The reaction is carried out in a chlorination reactor where mesitylene is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trichloro-2,4,6-trimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3,5-Trichloro-2,4,6-trimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Trichloro-2,4,6-trimethylbenzene involves its interaction with various molecular targets and pathways. The chlorine atoms on the benzene ring make it a reactive compound, capable of undergoing nucleophilic substitution reactions. The methyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .

Comparison with Similar Compounds

    1,2,4-Trichloro-2,4,6-trimethylbenzene: Similar in structure but with different positions of chlorine atoms.

    1,3,5-Tribromo-2,4,6-trimethylbenzene: Similar in structure but with bromine atoms instead of chlorine.

    1,3,5-Triiodo-2,4,6-trimethylbenzene: Similar in structure but with iodine atoms instead of chlorine.

Uniqueness: 1,3,5-Trichloro-2,4,6-trimethylbenzene is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to its brominated or iodinated analogs .

Properties

IUPAC Name

1,3,5-trichloro-2,4,6-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNISWKTOHUZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201339
Record name 1,3,5-Trichloro-2,4,6-trimethylbenzene
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Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5324-68-5
Record name 1,3,5-Trichloro-2,4,6-trimethylbenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Trichloro-2,4,6-trimethylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesitylene,4,6-trichloro-
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Record name 1,3,5-Trichloro-2,4,6-trimethylbenzene
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Record name 1,3,5-Trichloro-2,4,6-trimethyl-benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the phase behavior of 1,3,5-trichloro-2,4,6-trimethylbenzene?

A: this compound (TCTMB) exhibits complex phase behavior, with transitions influenced by temperature, time, and the thermal history of the sample. [, ] This complexity arises from the existence of multiple stable solid phases (II, III, and IV), metastable phases, and hysteresis effects during transitions. [, ] For instance, the IV-III transition occurs at 163.5 K upon slow cooling from phase II, but splits into two anomalies at 158.7 K and 163.5 K upon rapid cooling. []

Q2: How does the substitution of chlorine atoms for methyl groups in hexamethylbenzene affect methyl rotation?

A: Replacing three methyl groups in hexamethylbenzene with chlorine atoms to form this compound significantly reduces the energy barrier hindering methyl group rotation. [] This reduction is evident from the lower activation energy (2.4 kJ mol-1) observed in TCTMB compared to hexamethylbenzene. [] This difference highlights the impact of substituent electronegativity and steric effects on molecular dynamics.

Q3: What insights can be gained from studying the crystal structure of this compound?

A: Crystal structure analysis of TCTMB at different temperatures reveals significant thermal motion of the molecule. [] Despite this motion, the molecule remains ordered within the crystal lattice, even at temperatures where rapid 2π/3 reorientations occur (above 150 K). [] This suggests that these reorientations are highly correlated, maintaining the overall crystal structure.

Q4: What experimental techniques have been used to study the phase transitions and molecular dynamics of this compound?

A4: Researchers have employed a variety of techniques to investigate TCTMB, including:

  • Adiabatic calorimetry: This technique measures heat capacity changes associated with phase transitions, providing information on transition temperatures, enthalpies, and entropies. []
  • Thermally Stimulated Current (TSC) spectroscopy: TSC identifies relaxation processes and phase transitions by measuring the current generated when a polarized sample is heated. []
  • Raman spectroscopy: This technique probes molecular vibrations, allowing for the study of structural changes and dynamics associated with phase transitions. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides information about molecular motion, including methyl rotation, through measurements of spin-lattice relaxation rates and line shapes. []
  • X-ray diffraction: This technique determines the arrangement of molecules within the crystal lattice, providing insights into structural changes during phase transitions. []

Q5: How do computational methods contribute to the understanding of this compound?

A: Computational chemistry, particularly the AM1 semi-empirical method, successfully predicts the molecular conformation of TCTMB, aligning well with experimental data. [] Furthermore, calculations based on Buckingham-type atom-atom interactions accurately predict phonon frequencies, offering further validation of the theoretical models used to describe this molecule. []

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